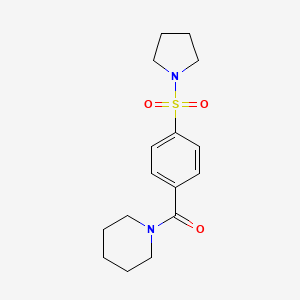

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone

Description

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a structurally complex organic compound featuring a piperidine moiety linked via a ketone group to a phenyl ring substituted with a pyrrolidine sulfonyl group.

Properties

IUPAC Name |

piperidin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-16(17-10-2-1-3-11-17)14-6-8-15(9-7-14)22(20,21)18-12-4-5-13-18/h6-9H,1-5,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBBIAYAVMQDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone typically involves multi-step organic reactions. One common approach is the formation of the piperidine and pyrrolidine rings through cyclization reactions. The sulfonyl group is introduced via sulfonation reactions, and the phenyl ketone is incorporated through Friedel-Crafts acylation.

Cyclization Reactions: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives, while the pyrrolidine ring can be formed via cyclization of amino alcohols.

Friedel-Crafts Acylation: The phenyl ketone is introduced using acyl chlorides and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidinyl/Phenyl Ketone Derivatives

Note: The molecular formula C₂₃H₂₆F₂N₂O for 4-Piperidinyl(4-fluorophenyl) ketone appears inconsistent with typical piperidinyl-phenyl ketones, suggesting a possible error in documentation.

Key Observations:

- Substituent Effects : The sulfonyl group in the target compound distinguishes it from analogues with halogen (e.g., fluoro in ) or alkyl (e.g., cyclobutyl in ) substituents. Sulfonyl groups enhance polarity and hydrogen-bonding capacity, which may improve receptor binding compared to hydrophobic substituents.

- Biological Activity : Fluorophenyl derivatives (e.g., ) demonstrate selectivity against resistant biological targets, likely due to halogen-mediated hydrophobic interactions. The absence of halogen in the target compound suggests divergent mechanisms of action.

Sulfonamide-Containing Analogues

Table 2: Sulfonamide/Sulfonyl Derivatives

| Compound Name | Core Structure | Functional Group | Molecular Formula | Applications | Reference |

|---|---|---|---|---|---|

| 4-[(4-Methylpiperidinyl)sulfonyl]aniline | Aniline + piperidinylsulfonyl | -SO₂-(4-methylpiperidine) | C₁₂H₁₈N₂O₂S | Potential sulfonamide drug precursor (e.g., antimicrobial) | |

| 4-(Isobutylsulfonyl)-6-nitro-1-phenylindazol-3-ylmethanone | Indazole + piperidinyl ketone | -SO₂-isobutyl + nitro group | C₂₄H₂₆N₄O₄S | Kinase inhibition (hypothesized) |

Key Observations:

- Sulfonyl vs. Sulfonamide : The target compound’s sulfonyl-pyrrolidine group differs from sulfonamide derivatives (e.g., ), which are often used in diuretics or antibiotics. Sulfonyl groups may confer metabolic stability compared to sulfonamides.

- Hybrid Structures : Compounds like combine sulfonyl groups with heterocyclic cores (e.g., indazole), suggesting versatility in targeting enzymes or receptors.

Pyrrolidine-Containing Analogues

Table 3: Pyrrolidine-Modified Compounds

Key Observations:

Biological Activity

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidyl group linked to a phenyl ketone structure, with a pyrrolidinylsulfonyl substituent. This unique configuration allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidoreductase Modulation : Similar compounds have shown the ability to modulate oxidoreductase activities, which are crucial in metabolic processes. For instance, derivatives have been identified that effectively counteract nonalcoholic fatty liver disease (NAFLD) by regulating lipid metabolism and reducing triglyceride levels in vitro and in vivo .

- Dopamine Receptor Interaction : Research indicates that related compounds can interact with dopamine receptors, particularly the D3 receptor, which is implicated in several neurological disorders including schizophrenia and Parkinson's disease . This interaction suggests potential applications in neuropharmacology.

Table 1: Biological Activity Overview

| Compound | Target Activity | EC50 (μM) | Reference |

|---|---|---|---|

| This compound | Modulates oxidoreductase activity | ≤ 13.5 | |

| Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone | Dopamine D3 receptor modulation | Moderate selectivity |

Case Study 1: Nonalcoholic Fatty Liver Disease (NAFLD)

In a study focused on novel phenyl ketone derivatives, this compound demonstrated significant efficacy in reducing total cholesterol and triglyceride levels in HepG2 cell lines. The most potent derivative exhibited an EC50 value of 10.2 nM, indicating strong biological activity against NAFLD . Histological analysis confirmed that treatment with this compound led to reduced lipid accumulation compared to control groups.

Case Study 2: Neuropharmacological Applications

Compounds structurally related to this compound have been evaluated for their effects on dopaminergic systems. These studies highlight the potential of such compounds in treating disorders like schizophrenia and depression by selectively targeting the D3 receptor . The moderate selectivity towards D3 over D2 receptors suggests a favorable side effect profile, enhancing therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.